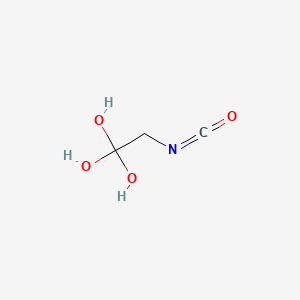![molecular formula C14H16N2 B3280603 1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine CAS No. 7191-92-6](/img/structure/B3280603.png)
1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine
Übersicht
Beschreibung
“1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine” is a chemical compound that is related to benzene-1,2-diamine . Benzene-1,2-diamine, also known as o-Phenylenediamine (OPD), is an organic compound with the formula C6H4(NH2)2 . This aromatic diamine is an important precursor to many heterocyclic compounds .
Synthesis Analysis
The synthesis of N-arylbenzene-1,2-diamines has been studied . The solvent-controllable photoreaction of 4-methoxyazobenzenes can afford N-arylbenzene-1,2-diamines . The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .Chemical Reactions Analysis
N-aryl-1,2-phenylenediamines are important for synthesizing various benzimidazole derivatives . They can react with carboxylic acids to give 2-substituted benzimidazoles . Also, they can condense with ketones and aldehydes to give rise to various valuable products .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine:
Pharmaceutical Synthesis
1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine is used in the synthesis of various pharmaceutical compounds. Its structure allows it to act as a building block for the creation of complex molecules, including potential drug candidates. This compound can be involved in the synthesis of benzimidazole derivatives, which are known for their antimicrobial, antiviral, and anticancer properties .
Electrochemical Applications
This compound is utilized in electrochemical studies, particularly in the modification of electrodes. The diazonium cations generated from 1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine can be used to modify glassy carbon electrodes, enhancing their electrochemical properties. This modification is crucial for developing sensors and other electrochemical devices .
Organic Synthesis
In organic chemistry, 1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine serves as a precursor for various organic reactions. It is used in the one-pot synthesis of 1-methyl-2-(hetero)arylbenzimidazoles and the preparation of 1-methyl-1H-benzimidazole-2(3H)-thione. These reactions are significant for creating compounds with potential applications in medicinal chemistry .
Material Science
The compound is also explored in material science for the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in creating metal-organic frameworks (MOFs) and other advanced materials. These materials have applications in catalysis, gas storage, and separation technologies .
Analytical Chemistry
In analytical chemistry, 1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine is used as a reagent for detecting and quantifying various substances. Its reactivity with different analytes allows it to be used in colorimetric and fluorometric assays, providing a means to measure concentrations of specific compounds in complex mixtures .
Biological Studies
The compound is investigated for its biological activity and potential therapeutic applications. Studies have shown that derivatives of 1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine exhibit significant biological activities, including antimicrobial and anticancer effects. This makes it a valuable compound for drug discovery and development .
Catalysis
1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine is used as a ligand in catalytic processes. Its ability to coordinate with metal centers makes it useful in homogeneous catalysis, where it can enhance the efficiency and selectivity of catalytic reactions. This application is particularly important in the synthesis of fine chemicals and pharmaceuticals .
Environmental Chemistry
In environmental chemistry, this compound is studied for its potential to degrade pollutants. Its reactivity can be harnessed to break down harmful substances in the environment, contributing to pollution control and remediation efforts. This application is crucial for developing sustainable and eco-friendly technologies .
Eigenschaften
IUPAC Name |
2-N-[(2-methylphenyl)methyl]benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-6-2-3-7-12(11)10-16-14-9-5-4-8-13(14)15/h2-9,16H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGXYBDXVPPMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















